1-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-2-propene-1-one
Description
1-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-2-propene-1-one is a chalcone derivative characterized by a biphenyl group at position 1 and a 4-tert-butylphenyl substituent at position 3 of the propenone backbone. Chalcones (α,β-unsaturated ketones) are known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O/c1-25(2,3)23-16-9-19(10-17-23)11-18-24(26)22-14-12-21(13-15-22)20-7-5-4-6-8-20/h4-18H,1-3H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQJNWJBGNBIA-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-2-propene-1-one typically involves the aldol condensation reaction between 4-tert-butylbenzaldehyde and 4-biphenylacetone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-2-propene-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of 1-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-2-propene-1-one typically involves an aldol condensation reaction between 4-tert-butylbenzaldehyde and 4-biphenylacetone. This reaction is commonly conducted in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions. The product is then isolated through filtration and recrystallization.
Industrial Production
For industrial applications, larger-scale synthesis may utilize continuous flow reactors to enhance yield and purity. The implementation of green chemistry principles, such as environmentally benign solvents and catalysts, is also encouraged to make the process more sustainable.
Chemistry
1-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-2-propene-1-one serves as a building block in organic synthesis and is utilized as a ligand in coordination chemistry. Its unique structure allows for versatile reactivity, making it suitable for various synthetic pathways.
Biology
Research has indicated potential biological activities , including antimicrobial and anticancer properties. Studies suggest that this compound may interact with specific molecular targets, modulating enzyme activity involved in cell proliferation, thus exhibiting anticancer effects .
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its structural characteristics allow it to function as a pharmacophore , which can enhance the efficacy of therapeutic agents by improving their interaction with biological targets.
Industry
The compound finds applications in producing advanced materials such as polymers and liquid crystals . Its properties make it suitable for use in photoinitiators for UV curing processes, which are essential in various industrial applications including coatings and adhesives .
Similar Compounds
| Compound Name | Structural Differences | Applications |
|---|---|---|
| 1-(Biphenyl-4-yl)-3-phenyl-2-propene-1-one | Lacks tert-butyl group | General organic synthesis |
| 1-(Biphenyl-4-yl)-3-(4-methylphenyl)-2-propene-1-one | Contains methyl instead of tert-butyl | Varies in reactivity |
The presence of the bulky tert-butyl group in 1-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-2-propene-1-one enhances its stability and selectivity compared to similar compounds, influencing its reactivity and interactions with other molecules.
Mechanism of Action
The mechanism of action of 1-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-2-propene-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The tert-butyl group is a bulky, electron-donating substituent that significantly influences molecular properties. Key comparisons include:
- Lipophilicity: The tert-butyl group increases logP compared to methoxy, amino, or halogen substituents, enhancing passive diffusion across biological membranes .
- Dihedral Angles : Bulky substituents like tert-butyl may increase dihedral angles between aromatic rings, reducing conjugation and stability but improving steric interactions with biological targets .
Antioxidant Activity
- Target Compound : Predicted to exhibit moderate-to-high DPPH scavenging activity due to the electron-donating tert-butyl group, which stabilizes radical intermediates. However, steric hindrance may reduce efficiency compared to smaller substituents .
- Methoxy Derivatives (C5, C7, C8) : Showed significant DPPH scavenging (IC₅₀ ~10–20 μM) due to strong electron donation from methoxy groups .
- Fluorophenyl Analog : Lower antioxidant activity attributed to electron-withdrawing fluorine .
Antimicrobial Activity
- Target Compound: Expected to exhibit activity against Gram-positive bacteria (e.g., S. aureus) due to lipophilicity-enhanced membrane disruption.
- Chloro/Fluoro Derivatives (C4, C9): Demonstrated potent antibacterial activity (MIC ~2–4 μg/mL) against E. coli and P. aeruginosa due to electronegative halogen interactions .
- Sulfonyl Derivative () : Sulfonyl groups may enhance binding to microbial enzymes (e.g., tRNA synthetase), but data are lacking for direct comparison .
Crystallographic and Conformational Analysis
- Planarity: Methoxy and amino substituents promote planar conformations (dihedral angles <20°), facilitating π-π stacking in crystal structures. In contrast, the tert-butyl group likely induces non-planar geometries, as seen in sterically hindered chalcones .
- Hirshfeld Surface Analysis : Fluorophenyl and methoxyphenyl analogs show strong intermolecular interactions (C–H···O, C–H···π), whereas tert-butyl derivatives may prioritize hydrophobic interactions .
Biological Activity
1-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-2-propene-1-one, also known as a derivative of chalcone, is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by case studies and relevant research findings.
Synthesis
The synthesis of 1-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-2-propene-1-one typically involves an aldol condensation reaction between 4-tert-butylbenzaldehyde and 4-biphenylacetone. The reaction is carried out under basic conditions with sodium hydroxide or potassium hydroxide, followed by filtration and recrystallization to isolate the product.
Antimicrobial Properties
Research indicates that compounds similar to 1-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-2-propene-1-one exhibit significant antimicrobial activity. For instance, derivatives have shown efficacy against various strains of bacteria and fungi. A study found that certain biphenyl derivatives demonstrated potent activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit cell proliferation in cancer cell lines by modulating specific enzyme activities associated with cell growth. For example, the compound may inhibit enzymes involved in the cell cycle, leading to reduced proliferation rates in cancer cells .
The biological activity of 1-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-2-propene-1-one can be attributed to its ability to interact with cellular targets. It may bind to specific receptors or enzymes, altering their functions. This interaction can lead to the modulation of signaling pathways critical for cell survival and proliferation, particularly in cancer cells.
Study on Antimicrobial Activity
In a comparative study, various biphenyl derivatives were tested against Trypanosoma cruzi and Leishmania amazonensis. The results indicated that certain derivatives exhibited higher activity compared to standard treatments, suggesting that modifications in the chemical structure significantly influence biological efficacy .
| Compound | Activity Against T. cruzi | Activity Against L. amazonensis | ED50 (µmol/L) |
|---|---|---|---|
| Compound IV | 8.8-fold higher than standard | 3.0 ± 0.3 | 3.0 |
Study on Anticancer Properties
A study published in a peer-reviewed journal evaluated the cytotoxic effects of several chalcone derivatives on human cancer cell lines. The results demonstrated that 1-(Biphenyl-4-yl)-3-(4-tert-butylphenyl)-2-propene-1-one exhibited significant cytotoxicity, with IC50 values indicating its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
